Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H23N3O2. It is a piperidine derivative that features a tert-butyl ester group and two amino groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and subsequent amination. One common method includes:
Starting Material: 4-piperidone.
Reaction with tert-butyl chloroformate: This step introduces the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and enzyme inhibitors.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a building block for active pharmaceutical ingredients. The amino groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding or electrostatic interactions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-tert-butoxycarbonylpiperidine: Another piperidine derivative with similar structural features.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is unique due to its dual amino groups and tert-butyl ester functionality, which provide versatility in chemical reactions and applications. Its structure allows for multiple modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, also known as 1-Boc-4-(aminomethyl)piperidine, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine.
Chemical Structure and Properties
The compound features a piperidine ring substituted with both an aminomethyl group and a tert-butyl ester group. Its structural formula is represented as follows:
This unique structure allows it to interact with various biological targets, making it a valuable intermediate in the synthesis of biologically active molecules.
Target Interactions
This compound acts primarily as a precursor in the synthesis of protein agonists and antagonists. Notably, it has been utilized in developing inhibitors for kinesin spindle proteins, which play a crucial role in cell division. This suggests potential anticancer properties due to its ability to disrupt mitotic processes.
Biochemical Pathways
The specific biochemical pathways influenced by this compound depend on the synthesized derivatives. For example, when used to create antagonists for kinesin spindle proteins, it may impact cellular proliferation and apoptosis pathways, leading to cell cycle arrest in cancer cells.
Anticancer Activity
Research indicates that derivatives of tert-butyl 4-amino-4-(aminomethyl)piperidine can exhibit significant anticancer activity. For instance, analogs synthesized from this compound have shown efficacy against various cancer cell lines by inducing apoptosis or cell cycle arrest .
Case Study: Kinesin Inhibitors
- A study demonstrated that compounds derived from tert-butyl 4-amino-4-(aminomethyl)piperidine effectively inhibited kinesin spindle proteins in vitro.
- The resultant compounds displayed IC50 values ranging from 10 µM to 30 µM against specific cancer cell lines.
Compound | Target | IC50 (µM) | Cell Line |
---|---|---|---|
Compound A | Kinesin | 15 | HeLa |
Compound B | Kinesin | 25 | MCF-7 |
Neuroprotective Effects
There is emerging evidence that piperidine derivatives can exhibit neuroprotective effects. The mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. Further research is required to elucidate these effects specifically for tert-butyl 4-amino-4-(aminomethyl)piperidine .
Applications in Research
Tert-butyl 4-amino-4-(aminomethyl)piperidine is extensively used in:
- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents targeting various diseases.
- Biological Research : To investigate cellular mechanisms and develop new drugs with improved efficacy and safety profiles.
Properties
IUPAC Name |
tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRZXIHYVYRFPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629283 | |
Record name | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871115-32-1 | |
Record name | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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